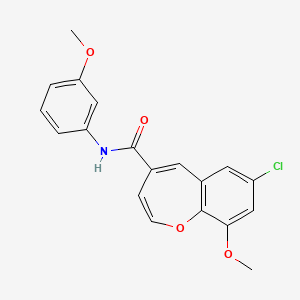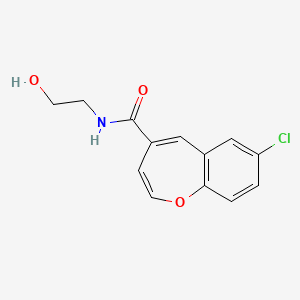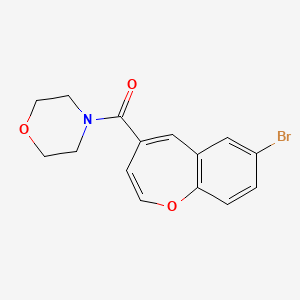
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (7-CMBC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and has been studied for its potential to be used in lab experiments.
Wirkmechanismus
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor that is involved in a variety of physiological processes, including learning, memory, and emotion. When 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide binds to the 5-HT2A receptor, it activates the receptor and triggers a cascade of biochemical reactions that can lead to a variety of physiological effects.
Biochemical and Physiological Effects
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to produce a variety of biochemical and physiological effects. It has been studied for its potential to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been studied for its potential to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive to purchase. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has a high binding affinity for the 5-HT2A receptor, making it a useful tool for studying the receptor. One limitation of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is that it is not very stable and can degrade quickly in the presence of light or heat. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide can be toxic at high concentrations, so it should be used with caution in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide. One potential direction is to use 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide as a tool for studying the regulation of cell signaling pathways. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the structure and function of enzymes involved in the metabolism of neurotransmitters. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the binding of small molecules to proteins. Finally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the effects of drugs on the 5-HT2A receptor.
Synthesemethoden
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 3-methoxy-4-hydroxybenzamide, which produces 4-chloro-3-methoxy-N-(3-methoxybenzyl)-1-benzoxepine-4-carboxamide. The second step involves the reaction of the product from the first step with ethyl chloroformate, which produces 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential to be used as a ligand in studies of the binding of small molecules to proteins. It has also been studied for its potential to be used as a probe in studies of the regulation of cell signaling pathways. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to be used as a tool in studies of the structure and function of enzymes.
Eigenschaften
IUPAC Name |
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16-5-3-4-15(11-16)21-19(22)12-6-7-25-18-13(8-12)9-14(20)10-17(18)24-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLYEXRGSYFZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B6422239.png)
![3-cyclopropyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422245.png)
![N'-[(1E)-(furan-2-yl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422251.png)
![3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide](/img/structure/B6422253.png)

![2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B6422272.png)
![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422277.png)
![N'-[(1E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene]adamantane-1-carbohydrazide](/img/structure/B6422278.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422284.png)
![N-(3,5-dimethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422296.png)



![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)